![molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6](/img/structure/B3011275.png)
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in anticancer research. For instance, Abdel‐Maksoud et al. (2019) synthesized a series of imidazo[2,1-b]thiazole derivatives, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to the control drug sorafenib (Abdel‐Maksoud, Ammar, & Oh, 2019). Similarly, Karki et al. (2011) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives for their cytotoxicity against leukemia cells, identifying compounds with strong cytotoxicity and potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011).
Insecticidal Properties
Soliman et al. (2020) explored the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis. Their findings revealed that certain derivatives exhibited potent toxic effects, suggesting a potential application in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial and Antifungal Activities
Compounds based on imidazo[2,1-b]thiazole have also been investigated for their antimicrobial and antifungal properties. Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities in preliminary assessments (Güzeldemirci & Küçükbasmacı, 2010).
Antitubercular Activity
In research conducted by Abhale et al. (2016), imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium smegmatis, with some derivatives showing good activity (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives containing the imidazo[2,1-b]thiazole moiety, and investigated their binding with bovine serum albumin. This research provides insights into the interactions of these compounds with proteins, which is crucial for understanding their pharmacodynamics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Fluorescence Binding Studies
The study of fluorescence binding with proteins like bovine serum albumin is significant for understanding the interaction of these compounds at a molecular level, as demonstrated by Meng et al. (2012). This research provides valuable insights into the potential pharmacokinetic properties of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVBCBEUCHXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


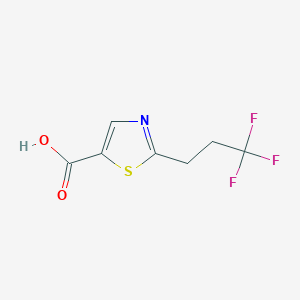
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
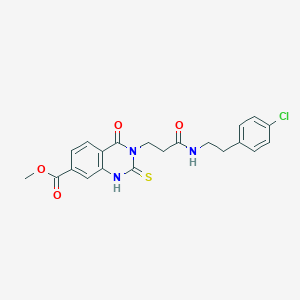
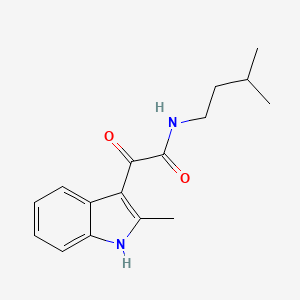
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)
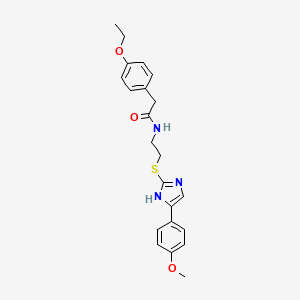
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)
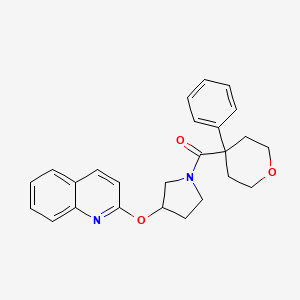

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)